molecular formula C6H5ClO2 B1596852 3-Methylfuran-2-carbonyl chloride CAS No. 22601-06-5

3-Methylfuran-2-carbonyl chloride

Cat. No. B1596852
CAS RN: 22601-06-5
M. Wt: 144.55 g/mol
InChI Key: DFXNZMRXFMWEGQ-UHFFFAOYSA-N
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Description

3-Methylfuran-2-carbonyl chloride (MFC) is an important organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a colorless liquid with a molecular weight of 122.55 g/mol. It is a highly reactive compound, which is why it is used in many synthetic processes. MFC is also a key intermediate for various organic transformations, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Synthesis and Derivatives

  • Microsynthesis of Tritiated Derivatives

    3-Methylfuran derivatives have been synthesized for labeling with tritium, a radioactive isotope, through a process involving reductive dehalogenation. This method provides a way to create tritiated 3-methylfuran, which has applications in various scientific research fields including medicinal chemistry and biochemical tracking (Franklin et al., 1978).

  • Electrophilic Substitution Reactions

    Studies on electrophilic substitution reactions in the furan series have shown the synthesis of various disubstituted furans using 3-methylfuran. These reactions are crucial in understanding the chemical behavior of furan derivatives and their potential applications in organic synthesis (Kutney et al., 1971).

Atmospheric Chemistry

  • Reactions with Atmospheric Oxidants

    The reaction processes of furan and its derivatives, including 3-methylfuran, with chlorine atoms are significant in atmospheric chemistry. Understanding these reactions helps in assessing the role of chlorine in marine and coastal environments and their broader environmental impact (Cabañas et al., 2005).

  • Atmospheric Degradation Studies

    Research on the atmospheric degradation of alkylfurans, including 3-methylfuran, with chlorine atoms provides insights into the oxidation mechanisms of these compounds. These studies are crucial for understanding air quality and developing pollution mitigation strategies (Villanueva et al., 2009).

Industrial Applications

  • Corrosion Inhibition

    Furan derivatives, including 3-methylfuran, have been studied as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness, even at low concentrations, is significant for industrial applications where corrosion resistance is essential (Machnikova et al., 2008).

  • Conversion to Fuel Precursors

    Studies on the conversion of furfural to methylfuran over various catalysts, including the use of 3-methylfuran, highlight its potential in the production of alternative fuels. This conversion process is a key component in the utilization of biomass for sustainable energy production (Sitthisa et al., 2011).

properties

IUPAC Name

3-methylfuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNZMRXFMWEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383844
Record name 3-Methylfuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylfuran-2-carbonyl chloride

CAS RN

22601-06-5
Record name 3-Methylfuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylfuran-2-carbonyl chloride
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Synthesis routes and methods

Procedure details

3-Methyl-2-furancarbonyl chloride was prepared by refluxing 3-methyl-2-furancarboxylic acid (20.0 g) with thionyl chloride (25 ml) in toluene (75 ml) for 3 hours. After removal of the solvent, the acid chloride was distilled (b.p. 74°-76° C. at ca. 12 mm).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PM Garcia-Barrantes, HP Cho, AL Blobaum… - Bioorganic & medicinal …, 2015 - Elsevier
… Analogs 8 were then acylated with 3-methylfuran-2-carbonyl chloride to provide congeners 9. Finally, acid-mediated deprotection liberated the free aniline which was then condensed …
Number of citations: 13 www.sciencedirect.com
N Lounsbury - 2016 - search.proquest.com
RNase P is a bacterial ribozyme that catalyzes the maturation of tRNA and is conserved across Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). …
Number of citations: 6 search.proquest.com

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